2-(4-bromophenyl)-N,N,9-trimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide
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Overview
Description
2-(4-BROMOPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, substituted with a 4-bromophenyl group and a carboxamide moiety. The presence of multiple nitrogen atoms and a sulfur atom in the heterocyclic ring system contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiophene and hydrazine derivatives, under acidic or basic conditions to form the triazolopyrimidine ring system.
Introduction of the 4-Bromophenyl Group: The bromination of the phenyl ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Carboxamide Formation: The carboxamide group is introduced through the reaction of the intermediate compound with an appropriate amine or amide reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and chemical properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and kinases, inhibiting their activity and thereby modulating inflammatory and proliferative pathways.
Pathways Involved: It affects signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[3,2-b][1,2,4]triazoles: These compounds also contain a fused heterocyclic ring system and are known for their diverse pharmacological properties.
Uniqueness
2-(4-BROMOPHENYL)-N~8~,N~8~,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of a bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H14BrN5OS |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N,N,12-trimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide |
InChI |
InChI=1S/C17H14BrN5OS/c1-9-12-15-20-14(10-4-6-11(18)7-5-10)21-23(15)8-19-16(12)25-13(9)17(24)22(2)3/h4-8H,1-3H3 |
InChI Key |
WHORVVDYQPRWFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)Br)C(=O)N(C)C |
Origin of Product |
United States |
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